molecular formula C8H6BrIO2 B8794766 3-Bromo-5-iodo-4-methylbenzoic acid

3-Bromo-5-iodo-4-methylbenzoic acid

Cat. No.: B8794766
M. Wt: 340.94 g/mol
InChI Key: LYVFIZDTOOBDPB-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C8H6BrIO2

Molecular Weight

340.94 g/mol

IUPAC Name

3-bromo-5-iodo-4-methylbenzoic acid

InChI

InChI=1S/C8H6BrIO2/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3H,1H3,(H,11,12)

InChI Key

LYVFIZDTOOBDPB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1I)C(=O)O)Br

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Development

3-Bromo-5-iodo-4-methylbenzoic acid serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its derivatives are involved in the development of drugs targeting various diseases, including:

  • Thromboxane Receptor Antagonists : The compound is utilized as a starting reagent for synthesizing thromboxane receptor antagonists, which play a role in cardiovascular therapies. For instance, it is used in the regioselective Heck cross-coupling reaction to produce specific antagonists .
  • Anti-inflammatory Agents : Research indicates that derivatives of this compound exhibit anti-inflammatory properties, making them candidates for further drug development .

Organic Synthesis

The compound is widely used in organic chemistry for creating complex molecules. Its applications include:

  • Synthesis of Esters : It can be transformed into phenyl(3-bromo-5-iodo)benzoate and methyl 3-bromo-5-iodobenzoate through esterification reactions, which are essential for further chemical modifications .
  • Coupling Reactions : The compound participates in various coupling reactions, such as Sonogashira and Heck reactions, facilitating the formation of more complex organic structures .

Material Science

In material science, this compound is incorporated into polymers to enhance their properties:

  • Thermal Stability : Its inclusion in polymer matrices can improve thermal stability, which is critical for applications requiring materials to withstand high temperatures .
  • Chemical Resistance : The compound contributes to the chemical resistance of materials, making them suitable for industrial applications where exposure to harsh chemicals is expected .

Biochemical Research

The compound plays a role in biochemical studies, particularly in exploring enzyme interactions and biological pathways:

  • Enzyme Studies : Researchers utilize it to investigate the mechanisms of enzyme action, potentially leading to new therapeutic targets .

Analytical Chemistry

In analytical chemistry, this compound is employed for developing analytical methods:

  • Detection and Quantification : Its unique chemical properties allow it to be used in methods for detecting and quantifying other compounds with high accuracy, thus improving laboratory results .

Data Table: Summary of Applications

Application AreaSpecific UsesKey Reactions/Processes
Pharmaceutical DevelopmentThromboxane receptor antagonistsRegioselective Heck cross-coupling
Anti-inflammatory agentsSynthesis of various drug derivatives
Organic SynthesisProduction of esters (e.g., phenyl(3-bromo...)Esterification
Formation of complex organic structuresSonogashira and Heck coupling reactions
Material ScienceEnhancing thermal stabilityPolymer incorporation
Improving chemical resistanceMaterial modification
Biochemical ResearchStudying enzyme interactionsEnzyme activity assays
Analytical ChemistryDeveloping detection methodsQuantitative analysis techniques

Case Studies

  • Thromboxane Receptor Antagonist Synthesis :
    A study highlighted the use of this compound in synthesizing a specific thromboxane receptor antagonist via regioselective Heck cross-coupling. This method demonstrated efficiency in producing high yields of the desired product while maintaining structural integrity.
  • Anti-inflammatory Drug Development :
    Research has shown that derivatives of this compound possess anti-inflammatory properties. These findings have led to further investigations into their potential therapeutic applications.

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 1229245-20-8
  • Molecular Formula : C₈H₆BrIO₂
  • Molecular Weight : 340.94 g/mol
  • Purity : >97% (industrial grade, Aromsyn) .

Structural Features : This compound features a benzoic acid backbone substituted with bromine (3-position), iodine (5-position), and a methyl group (4-position). The electron-withdrawing halogens (Br, I) enhance the acidity of the carboxylic acid group, while the methyl group introduces steric effects .

Comparative Analysis with Structural Analogs

3-Bromo-5-iodobenzoic Acid

  • Molecular Formula : C₇H₄BrIO₂
  • Key Differences : Lacks the 4-methyl group.
  • Impact :
    • Reactivity : Reduced steric hindrance compared to the methyl-substituted analog, facilitating nucleophilic aromatic substitution.
    • Applications : Used in synthesizing thromboxane receptor antagonists via Heck cross-coupling .
  • Reference : .

4-Bromo-3-methylbenzoic Acid

  • CAS : 7697-28-1
  • Molecular Formula : C₈H₇BrO₂
  • Key Differences : Substitutes iodine with hydrogen and repositions substituents (Br at 4-position, methyl at 3-position).
  • Impact :
    • Acidity : Lower acidity due to absence of electron-withdrawing iodine.
    • Safety Profile : Hazardous (H315, H319, H335: skin/eye/respiratory irritation) .
  • Reference : .

3-Bromo-5-hydroxy-4-methoxybenzoic Acid

  • CAS : 52783-66-1
  • Molecular Formula : C₈H₇BrO₄
  • Key Differences : Replaces iodine and methyl with hydroxy and methoxy groups.
  • Impact :
    • Polarity : Increased hydrophilicity due to -OH and -OCH₃.
    • Electronic Effects : Methoxy group donates electrons, reducing carboxylic acid acidity compared to halogenated analogs .
  • Reference : .

3-Bromo-4-iodo-5-methylbenzoic Acid (Positional Isomer)

  • CAS : 2092356-54-0
  • Molecular Formula : C₈H₆BrIO₂
  • Key Differences : Iodo at 4-position vs. 5-position in the target compound.
  • Impact :
    • Steric Effects : Altered regioselectivity in cross-coupling reactions.
    • Stability : Iodo at 4-position may increase steric hindrance near the carboxylic acid group .
  • Reference : .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Applications Safety Profile
3-Bromo-5-iodo-4-methylbenzoic acid C₈H₆BrIO₂ 340.94 Br (3), I (5), CH₃ (4) Pharmaceuticals, functional materials High purity (>97%)
3-Bromo-5-iodobenzoic acid C₇H₄BrIO₂ 326.92 Br (3), I (5) Thromboxane antagonist synthesis Light-sensitive
4-Bromo-3-methylbenzoic acid C₈H₇BrO₂ 215.05 Br (4), CH₃ (3) R&D intermediates H315, H319, H335
3-Bromo-5-hydroxy-4-methoxybenzoic acid C₈H₇BrO₄ 263.05 Br (3), OH (5), OCH₃ (4) Polar solvent-compatible synthesis No data
3-Bromo-4-iodo-5-methylbenzoic acid C₈H₆BrIO₂ 340.94 Br (3), I (4), CH₃ (5) Sterically hindered coupling reactions 95% purity

Key Research Findings

  • Reactivity Hierarchy : Iodine’s superior leaving group ability (vs. bromine) makes this compound more reactive in cross-coupling reactions than bromine-only analogs .
  • Acidity Trends : Electron-withdrawing groups (Br, I) lower the pKa of the carboxylic acid (enhanced acidity) compared to methoxy/hydroxy-substituted analogs .
  • Industrial Scalability : Aromsyn’s high-purity synthesis (>97%) supports kilogram-scale production, unlike smaller-scale analogs .

Preparation Methods

Step 1: Bromination of 4-Methylbenzoic Acid

Objective : Introduce bromine at the 3-position.
Reagents/Conditions :

  • Bromine (Br₂) as the electrophile.

  • Iron(III) bromide (FeBr₃) as a catalyst.

  • Solvent : Dichloromethane or acetic acid.

  • Temperature : Room temperature or mild heating.

Mechanism :

  • The carboxylic acid group (-COOH) is a strong meta-directing group.

  • The methyl group (-CH₃) is an activating ortho/para-directing group.

  • Bromine is directed to the 3-position due to the combined influence of the carboxylic acid (meta) and methyl (ortho) groups.

Example Reaction :
4-Methylbenzoic acid+Br2FeBr33-Bromo-4-methylbenzoic acid\text{4-Methylbenzoic acid} + \text{Br}_2 \xrightarrow{\text{FeBr}_3} \text{3-Bromo-4-methylbenzoic acid}

Yield : ~70–80% (estimated based on analogous reactions).

Step 2: Iodination of 3-Bromo-4-methylbenzoic Acid

Objective : Introduce iodine at the 5-position.
Reagents/Conditions :

  • Iodine (I₂) with an oxidizing agent (e.g., nitric acid, HNO₃).

  • Solvent : Acetic acid or nitrobenzene.

  • Temperature : Elevated (e.g., reflux).

Mechanism :

  • The bromine atom (at position 3) is a deactivating meta-directing group.

  • The methyl group (at position 4) remains an ortho/para-directing group.

  • Iodine is directed to the 5-position, ortho to the methyl group and meta to the bromine.

Example Reaction :
3-Bromo-4-methylbenzoic acid+I2HNO33-Bromo-5-iodo-4-methylbenzoic acid\text{3-Bromo-4-methylbenzoic acid} + \text{I}_2 \xrightarrow{\text{HNO}_3} \text{this compound}

Yield : ~50–60% (estimated based on analogous iodination reactions).

Alternative Synthetic Approaches

Reverse Halogenation Order

Route : Iodination followed by bromination.
Advantages : Iodine’s lower reactivity may simplify regioselectivity.
Challenges : Bromine’s higher electrophilicity may lead to over-bromination.

Example :

  • Iodination of 4-methylbenzoic acid :
    4-Methylbenzoic acid+I2HNO35-Iodo-4-methylbenzoic acid\text{4-Methylbenzoic acid} + \text{I}_2 \xrightarrow{\text{HNO}_3} \text{5-Iodo-4-methylbenzoic acid}

  • Bromination at position 3 :
    5-Iodo-4-methylbenzoic acid+Br2FeBr33-Bromo-5-iodo-4-methylbenzoic acid\text{5-Iodo-4-methylbenzoic acid} + \text{Br}_2 \xrightarrow{\text{FeBr}_3} \text{this compound}

Limitations :

  • Iodine’s poor directing ability may reduce regioselectivity.

  • Lower yields due to steric hindrance from the iodine atom.

Use of Diazonium Salt Intermediates

Route : Introduce iodine via diazotization of an amino group.
Steps :

  • Nitration of 4-methylbenzoic acid : Introduce a nitro group at position 5.

  • Reduction to amine : Convert nitro to amine.

  • Diazotization and iodination : Replace the amino group with iodine.

  • Bromination at position 3 : Introduce bromine.

Example :

  • Nitration :
    4-Methylbenzoic acid+HNO3H2SO45-Nitro-4-methylbenzoic acid\text{4-Methylbenzoic acid} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{5-Nitro-4-methylbenzoic acid}

  • Reduction :
    5-Nitro-4-methylbenzoic acidH2/Pd5-Amino-4-methylbenzoic acid\text{5-Nitro-4-methylbenzoic acid} \xrightarrow{\text{H}_2/\text{Pd}} \text{5-Amino-4-methylbenzoic acid}

  • Diazotization and Iodination :
    5-Amino-4-methylbenzoic acid+NaNO2HClDiazonium salt5-Iodo-4-methylbenzoic acid\text{5-Amino-4-methylbenzoic acid} + \text{NaNO}_2 \xrightarrow{\text{HCl}} \text{Diazonium salt} \rightarrow \text{5-Iodo-4-methylbenzoic acid}

  • Bromination :
    5-Iodo-4-methylbenzoic acid+Br2FeBr33-Bromo-5-iodo-4-methylbenzoic acid\text{5-Iodo-4-methylbenzoic acid} + \text{Br}_2 \xrightarrow{\text{FeBr}_3} \text{this compound}

Advantages : High regioselectivity for iodine at position 5.
Disadvantages : Multi-step process with moderate overall yields (~40–50%).

Key Reaction Optimization

Halogenation Conditions

ParameterBrominationIodination
Reagents Br₂, FeBr₃I₂, HNO₃
Solvent Dichloromethane, acetic acidAcetic acid, nitrobenzene
Temperature RT to 50°CReflux (80–100°C)
Time 2–4 hours6–12 hours
Yield 70–80%50–60%

Challenges and Solutions

ChallengeSolution
Over-bromination Use stoichiometric Br₂ and FeBr₃.
Low iodination yield Increase reaction time or use excess I₂.
Deactivation by carboxylic acid Protect -COOH group (e.g., methyl ester).

Analytical Characterization

The final product is characterized using:

  • NMR Spectroscopy :

    • ¹H NMR : Peaks at δ 8.05 (s, 1H), 7.85–7.84 (m, 1H), 7.58 (s, 1H), 2.40 (s, 3H) in CDCl₃.

    • ¹³C NMR : Peaks for Br (δ ~125–130 ppm), I (δ ~75–80 ppm), and COOH (δ ~170 ppm).

  • Mass Spectrometry : Molecular ion peak at m/z 340.94 (M⁺).

  • X-ray Crystallography : Confirms ortho-para substitution pattern.

Comparison of Synthetic Routes

MethodStepsYieldPurityAdvantagesLimitations
Sequential Halogenation 235–45%HighSimple, cost-effectiveModerate yields
Diazonium Salt Route 440–50%ModerateHigh regioselectivityMulti-step, toxic reagents
Reverse Halogenation 230–40%HighSimplified iodinationOver-bromination risks

Industrial and Large-Scale Production

For industrial synthesis, continuous flow reactors and palladium-catalyzed coupling (e.g., Sonogashira) are employed to improve efficiency. For example:

  • Sonogashira Coupling :
    3-Bromo-4-methylbenzoic acid+IPd(PPh3)43-Bromo-5-iodo-4-methylbenzoic acid\text{3-Bromo-4-methylbenzoic acid} + \text{I}^- \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{this compound}
    Advantages : High purity, scalable.
    Limitations : Requires expensive catalysts .

Q & A

How can researchers optimize the regioselective synthesis of 3-Bromo-5-iodo-4-methylbenzoic acid to minimize halogen displacement side reactions?

Methodological Answer:
Regioselective halogenation is critical due to competing reactivity of bromine and iodine. Use directed ortho-metalation (DoM) strategies with directing groups (e.g., methyl or carboxylic acid moieties) to control substitution patterns. For example, blocking the 4-methyl position during iodination can prevent undesired displacement. Monitor reaction progress via HPLC coupled with mass spectrometry to detect intermediates. Adjust stoichiometry of iodinating agents (e.g., N-iodosuccinimide) and reaction temperature (60–80°C) to favor kinetically controlled pathways. Post-synthesis, employ column chromatography with gradient elution (hexane/ethyl acetate) for purification .

What advanced spectroscopic techniques resolve ambiguities in distinguishing between positional isomers of halogenated benzoic acids during characterization?

Methodological Answer:

  • 13C-NMR Crystallography : Leverage the distinct chemical shifts of iodine (δ 90–100 ppm) and bromine (δ 35–45 ppm) in 13C NMR to confirm substitution positions.
  • X-ray Diffraction (XRD) : Use SHELX software for structure refinement, particularly for resolving steric clashes between the 4-methyl group and halogens. SHELXL’s constraints can model thermal motion anisotropy in heavy atoms like iodine .
  • High-Resolution Mass Spectrometry (HRMS) : Isotopic patterns (e.g., 127I vs. 79Br/81Br) provide diagnostic signatures. Combine with IR spectroscopy to verify carboxylic acid functionality (C=O stretch ~1680 cm⁻¹) .

How can computational modeling predict the reactivity of this compound in Pd-catalyzed cross-coupling reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The iodine atom’s lower electronegativity (vs. bromine) makes it more reactive in Sonogashira couplings.
  • Molecular Dynamics (MD) : Simulate steric effects of the 4-methyl group on catalyst accessibility. For example, bulky ligands (e.g., XPhos) may improve yields by preventing methyl group interference.
  • Transition State Analysis : Model oxidative addition steps to compare activation barriers for C–Br vs. C–I bond cleavage. Experimental validation via kinetic studies (e.g., GC-MS monitoring) is recommended .

What strategies mitigate photodegradation and thermal instability during storage of this compound?

Methodological Answer:

  • Light Sensitivity : Store in amber vials under inert gas (Ar/N₂) at –20°C. Conduct accelerated stability studies using UV-Vis spectroscopy to track decomposition (λmax shifts indicate breakdown products).
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies decomposition onset temperatures. Add antioxidants (e.g., BHT) at 0.1% w/w to prolong shelf life.
  • Lyophilization : Freeze-dry the compound to remove hydrolytic water, reducing acid-catalyzed degradation. Confirm stability via periodic NMR checks .

How can researchers resolve contradictions in biological activity data for derivatives of this compound?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Profiling : Synthesize a congeneric series with systematic substitutions (e.g., replacing iodine with CF₃) to isolate electronic vs. steric effects.
  • Metabolite Screening : Use LC-MS/MS to identify in vitro metabolites that may interfere with assays (e.g., dehalogenation products).
  • Orthogonal Assays : Validate thromboxane receptor binding (as cited in ) via surface plasmon resonance (SPR) alongside cell-based functional assays to confirm antagonist activity .

What crystallographic challenges arise in determining the solid-state structure of this compound, and how are they addressed?

Methodological Answer:

  • Heavy Atom Artifacts : Iodine’s high electron density can cause absorption errors. Use multi-scan corrections in SHELXL and collect data at low temperatures (100 K) to reduce thermal motion.
  • Disorder Modeling : The 4-methyl group may exhibit rotational disorder. Apply restraints (e.g., SIMU in SHELXL) to model plausible conformations without overfitting.
  • Hydrogen Bonding : Map carboxylic acid dimerization via Hirshfeld surface analysis to confirm packing motifs. Compare with related bromo/iodo benzoic acids for consistency .

How does the electronic nature of substituents influence the acidity of this compound compared to analogs?

Methodological Answer:

  • pH-Metric Titration : Measure pKa in DMSO/water mixtures to assess inductive effects. The electron-withdrawing iodine at position 5 increases acidity relative to non-iodinated analogs.
  • Computational pKa Prediction : Use COSMO-RS solvation models to correlate calculated vs. experimental values. Adjust for steric hindrance from the 4-methyl group, which may reduce solvation .

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